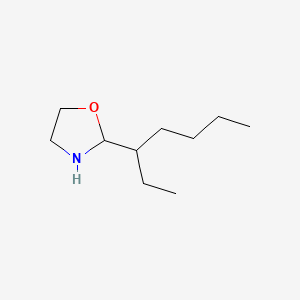

2-(Heptan-3-yl)-1,3-oxazolidine

Description

Significance of 1,3-Oxazolidine Scaffolds in Modern Organic Synthesis

The 1,3-oxazolidine scaffold is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms at the 1 and 3 positions, respectively. wikipedia.org This structural motif is of considerable interest in organic chemistry for several reasons. Traditionally, oxazolidines are synthesized through the condensation reaction of a β-amino alcohol with an aldehyde or a ketone. wikipedia.orgnih.gov This straightforward synthesis makes them readily accessible building blocks.

One of the most powerful applications of 1,3-oxazolidines is their use as chiral auxiliaries. rsc.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. mdpi.com The resulting diastereomers can be separated, and the auxiliary can then be cleaved to yield an enantiomerically enriched product. williams.edu Evans' oxazolidinones, a closely related class, are famous for their high efficiency in directing asymmetric aldol (B89426) reactions, alkylations, and other bond-forming transformations. rsc.orgresearchgate.netscielo.org.mx This control over stereochemistry is crucial in the synthesis of complex, biologically active molecules and natural products. acs.org

Furthermore, the 1,3-oxazolidine ring is present in various biologically active compounds and serves as a key structural component in medicinal chemistry. nih.govnih.gov For instance, certain oxazolidine (B1195125) derivatives have been investigated for their potential as prodrugs to improve the pharmacokinetic profiles of β-amino alcohol pharmacophores. nih.gov The stability and reactivity of the oxazolidine ring, which can undergo hydrolysis to release the parent amine and aldehyde/ketone, also contribute to its utility. wikipedia.orgacs.org

Overview of Alkyl-Substituted Oxazolidine Derivatives in Contemporary Chemical Research

Alkyl-substituted oxazolidine derivatives, particularly those substituted at the 2-position, are a significant subclass with diverse applications. The nature of the alkyl substituent at the C2 position, such as the heptan-3-yl group in the title compound, can significantly influence the steric and electronic properties of the molecule.

The synthesis of 2-alkyl-1,3-oxazolidines is often achieved through the condensation of an amino alcohol with a corresponding alkyl aldehyde. nih.govorganic-chemistry.org Recent synthetic methodologies have also explored more advanced routes, including silver-promoted tandem olefin isomerization/intramolecular hydroamination to afford 2-alkyl-substituted 1,3-heterocycles with high atom economy. organic-chemistry.org

In contemporary research, these derivatives are not only used as intermediates but also as final products with specific functions. For example, certain bicyclic oxazolidines are known biocides, employed to prevent the growth of fungi and other undesirable organisms. nih.gov The alkyl group can be strategically chosen to modulate the compound's lipophilicity, which is a critical factor for its biological activity and environmental distribution. Research into the synthesis of various 3-alkyl oxazolidines has been conducted to create analytical standards for detecting volatile aldehydes, highlighting their role in analytical chemistry. nih.govacs.org The study of these compounds often involves detailed spectroscopic characterization to understand their structure and stereochemistry. acs.orgnih.gov

Physicochemical and Spectroscopic Data

While specific experimental data for 2-(Heptan-3-yl)-1,3-oxazolidine is not extensively published, its properties can be inferred from data on analogous 2-alkyl-substituted oxazolidines. The following tables provide representative data for the parent 1,3-oxazolidine and related compounds to offer a comparative context.

Table 1: Physicochemical Properties of 1,3-Oxazolidine

| Property | Value |

| Molecular Formula | C₃H₇NO |

| Molar Mass | 73.09 g/mol |

| Appearance | Colorless liquid |

| Density | 1.063 g/mL |

| Boiling Point | 200 °C (at 20 torr) |

| Melting Point | 90 °C |

Data for the parent 1,3-Oxazolidine. wikipedia.org

Table 2: Spectroscopic Data for a Representative 2-Alkyl-Oxazolidine Derivative

| Spectroscopy | Characteristic Signals |

| ¹H-NMR | Signals for the alkyl group protons (typically 0.8-3.0 ppm), and characteristic peaks for the oxazolidine ring protons. |

| ¹³C-NMR | Resonances for the alkyl carbons and distinct signals for the C2, C4, and C5 carbons of the oxazolidine ring. |

| IR Spectroscopy | C-N stretching, C-O stretching, and N-H bending vibrations. |

Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern and the solvent used. nih.gov

Detailed Research Findings

Research on 2-alkyl-substituted oxazolidines primarily focuses on their synthesis and application as versatile chemical intermediates. The synthesis of these compounds is most commonly achieved through the condensation of an aminoethanol with an appropriate aldehyde. For this compound, this would involve the reaction of aminoethanol with 2-ethylpentanal. The reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the oxazolidine ring. nih.gov

Studies on similar long-chain alkyl-substituted oxazolidines have shown their utility in various domains. For instance, they have been investigated as corrosion inhibitors and as components in lubricant and fuel additives. The long alkyl chain, in this case, the heptan-3-yl group, imparts significant hydrophobic character to the molecule, making it suitable for applications at oil-water interfaces.

Furthermore, the chiral centers that can be present in the oxazolidine ring (at C2, C4, and C5) make these compounds valuable in asymmetric synthesis. If a chiral amino alcohol is used in the synthesis, the resulting oxazolidine can be used to control the stereochemical outcome of subsequent reactions. The steric bulk of the 2-substituent, the heptan-3-yl group, would play a crucial role in directing the approach of reagents, thus influencing the diastereoselectivity of such reactions.

Properties

CAS No. |

52636-86-9 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-heptan-3-yl-1,3-oxazolidine |

InChI |

InChI=1S/C10H21NO/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

FBTNRIDIHXORHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C1NCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Heptan 3 Yl 1,3 Oxazolidine

Established Synthetic Pathways for 1,3-Oxazolidines

Condensation Reactions Involving 1,2-Amino Alcohols and Carbonyl Compounds

The most traditional and direct route to 1,3-oxazolidines is the condensation reaction between a 1,2-amino alcohol and a carbonyl compound, such as a ketone or aldehyde. nih.govacs.orgwikipedia.org This reaction is typically performed under acidic catalysis, which facilitates the formation of a hemiaminal intermediate. Subsequent intramolecular cyclization through dehydration yields the 1,3-oxazolidine ring. acs.org For the synthesis of 2-(Heptan-3-yl)-1,3-oxazolidine, the reactants would be 2-aminoethanol and 3-heptanone.

To drive the reaction equilibrium toward the product, water is continuously removed, often using a Dean-Stark apparatus. scirp.org The reaction's reversibility and susceptibility to hydrolysis necessitate these conditions. wikipedia.org While the reaction is general for both aldehydes and ketones, aldehydes are often more reactive. nih.gov

Cyclization Approaches to the 1,3-Oxazolidine Ring System

Alternative established methods involve the cyclization of precursors that already contain the requisite N-C-C-O skeleton. mdpi.comnih.gov One such approach is the reaction of aziridines with carbonyl compounds. organic-chemistry.org The strained three-membered aziridine (B145994) ring can be opened by a Lewis acid catalyst in the presence of a ketone or aldehyde, leading to the formation of the five-membered 1,3-oxazolidine ring. organic-chemistry.org

Another strategy is the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds. nih.govmdpi.com Azomethine ylides, often generated in situ from the ring-opening of aziridines, react with aldehydes and ketones to yield oxazolidine (B1195125) derivatives. nih.govmdpi.com

Novel and Enantioselective Synthetic Routes

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for constructing oxazolidine rings, with a particular emphasis on controlling stereochemistry.

Asymmetric One-Pot Synthesis Techniques

Achieving high enantioselectivity is critical for pharmaceutical applications. Asymmetric one-pot syntheses provide an efficient pathway to chiral 1,3-oxazolidines, often with excellent yields and enantioselectivities. nih.govnih.gov These reactions typically proceed through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, catalyzed by a chiral catalyst, followed by intramolecular cyclization. nih.govacs.orgnih.gov Chiral phosphoric acids and their metal complexes, such as chiral magnesium phosphate (B84403), have proven to be effective catalysts in these transformations. nih.gov The use of chiral 1,2-amino alcohols, which can be derived from readily available amino acids, is a common strategy to introduce chirality. acs.org

Multi-Component Reactions for 1,3-Oxazolidine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, adhering to the principles of green chemistry through atom economy and time efficiency. nih.govresearchgate.netresearchgate.net An efficient three-component reaction involving anilines, ethyl glyoxalate, and epoxides has been developed to synthesize multi-substituted 1,3-oxazolidine compounds with high optical purity. mdpi.comresearchgate.netfao.org This method can proceed via a cascade process involving kinetic resolution to achieve high diastereoselectivity and enantioselectivity. mdpi.comnih.gov Other MCRs, such as the Petasis Borono-Mannich reaction, which couples a carbonyl, an amine, and a boronic acid, also provide versatile routes to substituted amines that can be precursors to oxazolidines. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers mild and highly selective methods for synthesizing 1,3-oxazolidines. acs.org Various metals, including rhodium, palladium, and silver, have been employed.

Rhodium(II) catalysts have been used in the reaction of N-tosylimines with ethyl diazoacetate (EDA) in acetone (B3395972) to produce 1,3-oxazolidines in moderate to high yields. koreascience.kr

Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives allows for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines. organic-chemistry.org Another palladium-catalyzed method involves the decarboxylative cycloaddition of vinylethylene carbonates with imines. organic-chemistry.org

Silver(I) catalysts , such as AgOTf, can promote tandem olefin isomerization and intramolecular hydroamination of certain alkenyl amines to give 2-alkyl-substituted 1,3-heterocycles with high atom economy. organic-chemistry.org

These catalytic systems often exhibit high functional group tolerance and provide access to a broad range of structurally diverse oxazolidines under mild conditions. acs.orgorganic-chemistry.org

Interactive Data Table: Overview of Synthetic Methodologies

| Methodology | Key Features | Reactants for this compound | Catalyst/Reagent Examples |

| 2.1.1. Condensation | Established, reversible, requires water removal | 2-Aminoethanol + 3-Heptanone | Acid catalysts (e.g., p-TSA) |

| 2.1.2. Cyclization | Uses pre-formed backbones or strained rings | Aziridine + 3-Heptanone | Lewis Acids |

| 2.2.1. Asymmetric One-Pot | High enantioselectivity, forms hemiaminal intermediate | Chiral Alcohol + Imine derived from 3-Heptanone | Chiral Magnesium Phosphate |

| 2.2.2. Multi-Component | High efficiency, atom economy, cascade reactions | (Adapted) Anilines, Epoxides, Glyoxalates | Ti(O-i-Pr)₄ / Chiral Ligands |

| 2.2.3. Transition Metal | Mild conditions, high selectivity, functional group tolerance | (Adapted) N-tosylimine + EDA | Rh₂(OAc)₄, Pd complexes, AgOTf |

Metal-Free Synthetic Protocols for Spiro-Oxazolidines

While this compound is not a spirocyclic compound, the methodologies developed for spiro-oxazolidines offer valuable insights into metal-free bond-forming strategies that are broadly applicable to oxazolidine synthesis. Spiro-oxazolidines, which feature a spiro-ring at the oxazolidine core, are significant due to their three-dimensional architecture found in many natural products. nih.gov

A notable metal-free approach involves the [3+2] annulation of azadienes with haloalcohols. nih.govrsc.org This method is experimentally simple, proceeds under mild conditions, and avoids the toxicity associated with transition-metal catalysts. nih.govrsc.org The reaction exhibits a broad substrate scope with good yields and excellent regioselectivity. nih.govrsc.orgconsensus.app For instance, the reaction can be initiated by a base abstracting an alcoholic proton, followed by the in-situ generated oxoanion attacking the imine of an azadiene, leading to a cascade cyclization. nih.gov

Organocatalysis represents another powerful metal-free strategy. The asymmetric synthesis of spirooxindole embedded oxazolidines has been achieved through a domino reaction catalyzed by a quinine-derived bifunctional squaramide. acs.orgnih.govacs.org This reaction proceeds via hemiaminal formation followed by an aza-Michael reaction, yielding products with good diastereoselectivity and high enantioselectivity. acs.orgnih.govacs.org Such organocatalytic domino reactions, which create multiple bonds and stereocenters in a single operation, are highly efficient. rsc.org

Table 1: Comparison of Metal-Free Protocols for Oxazolidine Synthesis

| Methodology | Key Features | Catalysts/Reagents | Advantages | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Regioselective, mild conditions | Azadienes, Haloalcohols, Base | Metal-free, good yields, broad scope | rsc.org, nih.gov |

| Organocatalytic Domino Reaction | Asymmetric, high enantioselectivity | γ-hydroxy enones, N-Boc ketimines, Squaramide catalyst | Forms multiple stereocenters, efficient | acs.org, nih.gov, acs.org |

Kinetic Resolution Strategies in 1,3-Oxazolidine Formation

Kinetic resolution is a pivotal technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

In the context of 1,3-oxazolidine synthesis, kinetic resolution can be employed to produce optically pure compounds. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been shown to yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r., 90% ee). mdpi.comresearchgate.net The mechanism of this reaction confirms a kinetic resolution process of the epoxides, where the unreacted epoxide is recovered with high enantiomeric excess. mdpi.comresearchgate.net

Enzymatic kinetic resolution is a particularly powerful method. wikipedia.org For example, lipases have been used to effectively resolve racemic compounds like acyloins through acylation, achieving high yields and enantiomeric excess. wikipedia.org A similar biocatalytic approach was used for the kinetic resolution of racemic 1-octen-3-ol, a structurally related alcohol, to obtain its individual enantiomers. frontiersin.org Dynamic kinetic resolution (DKR) further enhances this strategy by combining the resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. For a DKR to be efficient, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Key strategies in oxazolidine synthesis include solvent-free reactions and the use of alternative, more benign catalysts.

Solvent-Free Reactions

Performing reactions without a solvent (neat conditions) or in environmentally benign solvents like water minimizes waste and simplifies purification. The condensation of 2-hydroxymethylpiperidine with various aldehydes to form bicyclic oxazolidines has been successfully carried out under mild, often solvent-free, conditions, affording high yields. nih.gov These reactions typically proceed through a hemiaminal intermediate which then cyclizes. nih.gov While solvent conditions can affect the reaction, many condensations to form oxazolidine rings are efficient without any solvent. nih.gov

Alternative Catalysis (e.g., Biocatalysis, Organocatalysis)

Alternative catalysis moves away from traditional, often toxic, metal-based catalysts towards more sustainable options like enzymes (biocatalysis) and small organic molecules (organocatalysis).

Biocatalysis utilizes enzymes, which operate under mild conditions and exhibit high selectivity. nih.govyoutube.com Lipases and esterases are commonly used for the kinetic resolution of esters and alcohols, representing a standard method to produce optically pure molecules. nih.gov The use of enzymes can circumvent the need for costly protection and deprotection steps due to their high chemo- and regioselectivity. youtube.com

Organocatalysis offers a metal-free alternative for asymmetric synthesis. oup.com Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been used for the asymmetric synthesis of 1,3-oxazolidines via intramolecular aza-Michael additions. oup.com Similarly, a chiral magnesium phosphate catalyst has been employed for the highly efficient one-pot synthesis of chiral 1,3-oxazolidines from imines and alcohols, proceeding through a hemiaminal intermediate. acs.orgnih.govorganic-chemistry.org These methods provide access to a wide range of chiral oxazolidines with excellent enantioselectivities. acs.orgnih.gov

Table 2: Green Synthetic Approaches to Oxazolidines

| Principle | Approach | Example | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Neat Condensation | Aldehyde + 2-Hydroxymethylpiperidine | Reduced waste, simplified workup, mild conditions | nih.gov |

| Alternative Catalysis | Biocatalysis | Lipase-catalyzed kinetic resolution | High selectivity, mild conditions, biodegradable | nih.gov, frontiersin.org |

| Alternative Catalysis | Organocatalysis | Chiral phosphate-catalyzed one-pot synthesis | Metal-free, high enantioselectivity, one-pot efficiency | acs.org, nih.gov |

Regioselectivity and Stereocontrol in the Synthesis of this compound

Achieving high regioselectivity and stereocontrol is paramount in synthesizing complex molecules like this compound, which contains a stereocenter in its heptyl substituent.

Regioselectivity refers to the control of the orientation of bond formation. In the synthesis of 1,3-oxazolidines from a symmetrical amino alcohol like ethanolamine (B43304) and a ketone, regioselectivity is not an issue. However, in more complex syntheses, such as the [3+2] annulation of azadienes with haloalcohols, excellent regioselectivity is a key feature of the methodology. nih.govrsc.org Similarly, Pd-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohols can produce 2,4- and 2,5-disubstituted 1,3-oxazolidines with defined regiochemistry. nih.gov

Stereocontrol is crucial for obtaining a specific enantiomer or diastereomer. The Pd-catalyzed carboamination mentioned above generates cis-disubstituted products with good to excellent diastereoselectivity, and importantly, proceeds without loss of optical purity from enantiomerically enriched starting materials. nih.govsigmaaldrich.com Asymmetric organocatalysis has proven highly effective for stereocontrol. For example, the use of a quinine-derived squaramide catalyst in the synthesis of spirooxindole oxazolidines generates two stereocenters with good diastereoselectivity and high enantioselectivity (up to >99% ee). rsc.org Similarly, multi-component reactions can be designed to proceed with high diastereoselectivity (up to 20:1 d.r.) and enantioselectivity, providing access to optically pure 1,3-oxazolidine derivatives. mdpi.comresearchgate.net

Comprehensive Spectroscopic and Chromatographic Characterization of 2 Heptan 3 Yl 1,3 Oxazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-(Heptan-3-yl)-1,3-oxazolidine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the oxazolidine (B1195125) ring and the heptan-3-yl substituent. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms in the oxazolidine ring.

The protons on the oxazolidine ring are expected to appear in the range of approximately 3.0-5.0 ppm. The proton at the C2 position (the methine proton) will be coupled to the adjacent protons of the heptan-3-yl group. The methylene (B1212753) protons at C4 and C5 of the oxazolidine ring will likely show complex splitting patterns due to their diastereotopic nature and coupling to each other and the N-H proton. The N-H proton itself is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The protons of the heptan-3-yl group will resonate in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. The terminal methyl groups will appear as triplets, while the methylene groups will exhibit more complex multiplets due to coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 (Oxazolidine) | ~4.5 - 4.8 | Doublet of doublets | J = 6.0, 8.0 |

| H-4 (Oxazolidine) | ~3.8 - 4.2 | Multiplet | - |

| H-5 (Oxazolidine) | ~3.0 - 3.5 | Multiplet | - |

| N-H (Oxazolidine) | Variable (e.g., 1.5 - 3.0) | Broad singlet | - |

| H-3' (Heptan-3-yl) | ~1.4 - 1.7 | Multiplet | - |

| CH₂ (Heptan-3-yl) | ~1.2 - 1.5 | Multiplet | - |

| CH₃ (Heptan-3-yl) | ~0.8 - 1.0 | Triplet | J = 7.0 |

Note: These are estimated values and can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbon atoms of the oxazolidine ring are expected to resonate at lower field due to the influence of the electronegative oxygen and nitrogen atoms. The C2 carbon, being bonded to both an oxygen and a nitrogen, will have the largest chemical shift among the ring carbons. The carbons of the heptan-3-yl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Oxazolidine) | ~90 - 95 |

| C-4 (Oxazolidine) | ~65 - 70 |

| C-5 (Oxazolidine) | ~45 - 50 |

| C-3' (Heptan-3-yl) | ~35 - 40 |

| C-2', C-4' (Heptan-3-yl) | ~25 - 30 |

| C-1', C-5', C-6' (Heptan-3-yl) | ~10 - 25 |

| C-7' (Heptan-3-yl) | ~14 |

Note: These are estimated values and can vary based on the solvent and spectrometer frequency. oregonstate.edu

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, can provide direct information about the electronic environment of the nitrogen atom in the oxazolidine ring. The chemical shift of the nitrogen atom in this compound is expected to be in a range typical for a saturated heterocyclic amine. The exact chemical shift would be influenced by the substitution at the C2 position.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms. For example, the proton signal at ~4.5-4.8 ppm (H-2) would show a cross-peak with the carbon signal at ~90-95 ppm (C-2). This technique is crucial for assigning the carbons of the heptan-3-yl group to their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry at the C2 position, showing which protons on the heptan-3-yl group are close in space to the protons on the oxazolidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the structure. The molecular weight of this compound (C₁₀H₂₁NO) is 171.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 171. The fragmentation pattern would likely involve the following characteristic cleavages:

Alpha-cleavage: The bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage. Loss of the heptan-3-yl group (C₇H₁₅) would result in a fragment at m/z 72, corresponding to the [C₃H₆NO]⁺ ion. Cleavage of the ethyl group from the heptan-3-yl substituent would lead to a significant peak.

Ring cleavage: The oxazolidine ring can undergo fragmentation, leading to smaller charged fragments.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity |

| 171 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₂H₅]⁺ |

| 114 | [M - C₄H₉]⁺ |

| 72 | [C₃H₆NO]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 - 3400 | N-H stretch | Secondary amine |

| 2850 - 2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1465 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~1100 - 1200 | C-O stretch | Ether-like |

| ~1000 - 1100 | C-N stretch | Amine |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and the physical state of the sample.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ed.ac.uk For a chiral molecule like this compound, which contains a stereocenter at the 3-position of the heptyl group, single-crystal X-ray diffraction is the most powerful tool for unambiguously establishing its absolute configuration. chem-soc.si

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. This reveals critical structural details including bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

For chiral, non-centrosymmetric crystals, the phenomenon of anomalous (or resonant) scattering allows for the determination of the absolute structure. ed.ac.uk The Flack parameter is a critical value derived from the diffraction data that indicates whether the determined structure corresponds to the correct enantiomer; a value close to zero confirms the assigned absolute configuration. caltech.edu

While a specific crystal structure for this compound is not available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on published data for other chiral oxazolidine derivatives. researchgate.net

Table 1: Illustrative Crystallographic Data for a Representative Chiral Oxazolidine Compound (Note: This is example data for a related class of compound and not for this compound)

| Parameter | Example Value | Description |

| Chemical Formula | C₁₀H₂₁NO | The elemental composition of the molecule. |

| Formula Weight | 171.28 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group defines the symmetry elements within the crystal lattice for a non-centrosymmetric crystal. ed.ac.uk |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.5 Å | The lengths of the edges of the smallest repeating unit in the crystal. |

| Volume | 1083.8 ų | The volume of the unit cell. |

| Z (Molecules/Unit Cell) | 4 | The number of molecules contained within one unit cell. |

| Flack Parameter | 0.02(3) | A value near zero confirms the correct assignment of the absolute configuration of the chiral molecule. chem-soc.si |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for both verifying the purity of a compound and for its isolation from reaction mixtures or impurities. nih.gov

Gas chromatography is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. The analysis involves injecting a small sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). Separation is achieved based on differences in the compound's boiling point and its interactions with the stationary phase.

A compound's purity is determined by the resulting chromatogram, where a single, sharp peak indicates a pure substance. The retention time (the time taken for the compound to travel through the column) is a characteristic feature under specific conditions. Coupling GC with a mass spectrometer (GC-MS) provides further confirmation of the compound's identity by furnishing its mass spectrum. semanticscholar.org

Table 2: Typical Gas Chromatography (GC) Parameters for Analysis (Note: These are hypothetical conditions suitable for analyzing this compound)

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or HP-5) | Standard non-polar capillary column for general-purpose analysis. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min | A temperature gradient to ensure good separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds; MS provides structural information. |

| Expected Retention Time | Variable (e.g., 8-12 minutes) | Dependent on exact conditions, but would be a consistent value for the pure compound. |

High-Performance Liquid Chromatography is a versatile technique used for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.net In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase).

For analytical purposes, HPLC can determine the purity of this compound with high precision. A UV detector is commonly used if the molecule possesses a chromophore, although for a simple oxazolidine, other detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer might be necessary.

Furthermore, preparative HPLC can be employed to isolate the pure compound from a crude mixture. mdpi.com By using a larger column and a higher flow rate, significant quantities of the target compound can be collected as it elutes from the column, yielding a product of very high purity. researchgate.net

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions (Note: These are hypothetical conditions suitable for analyzing or purifying this compound)

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Isocratic or gradient of Water/Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes | Optimized based on analytical run (e.g., 70% B) |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) | UV (at low wavelength) and/or fraction collection triggered by MS |

| Injection Volume | 5-10 µL | 0.5-2.0 mL of concentrated sample |

Reactivity and Chemical Transformations of 2 Heptan 3 Yl 1,3 Oxazolidine

Ring-Opening Reactions of the 1,3-Oxazolidine Moiety

The 1,3-oxazolidine ring in 2-(Heptan-3-yl)-1,3-oxazolidine is susceptible to cleavage under various conditions, leading to the formation of N-substituted ethanolamine (B43304) derivatives. This ring-opening is a characteristic reaction of the oxazolidine (B1195125) system and can be initiated by hydrolysis, reduction, or reaction with other nucleophiles and electrophiles.

Acid-catalyzed hydrolysis is a common method for cleaving the oxazolidine ring. In the presence of aqueous acid, the acetal-like structure of the oxazolidine is protonated, rendering the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields the corresponding amino alcohol and heptan-3-one.

Reductive ring-opening can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reactions typically result in the formation of N-methylated amino alcohols. The specific product depends on the substitution pattern of the original oxazolidine. For this compound, reductive cleavage would be expected to yield N-methylethanolamine and 3-heptanol.

Functional Group Interconversions on the Heptan-3-yl Substituent

The heptan-3-yl group attached at the 2-position of the oxazolidine ring can undergo various functional group interconversions, provided the reaction conditions are compatible with the stability of the oxazolidine moiety. However, the oxazolidine ring itself is sensitive to both acidic and strongly basic conditions, which can limit the scope of applicable transformations.

Reactions that can be performed on the alkyl chain without disrupting the heterocyclic ring are of particular interest. For instance, selective oxidation or halogenation of the heptyl chain, if achievable at a position remote from the oxazolidine ring, could provide functionalized derivatives. However, the presence of the heteroatoms in the ring can influence the regioselectivity of such reactions.

Electrophilic and Nucleophilic Reactions at the Oxazolidine Ring

The 1,3-oxazolidine ring possesses both electrophilic and nucleophilic centers. The nitrogen atom, being a Lewis base, can react with electrophiles. For example, N-acylation or N-alkylation can occur, leading to the formation of N-substituted oxazolidinium salts. These reactions typically require the use of acyl halides, anhydrides, or alkyl halides.

The C2 carbon of the oxazolidine ring is an electrophilic center, particularly when the nitrogen or oxygen atom is protonated or coordinated to a Lewis acid. This electrophilicity allows for reactions with a variety of nucleophiles, often resulting in ring-opening as discussed previously.

Stereoselective Reactions Involving the this compound Scaffold

The chiral center at the third position of the heptyl group introduces an element of stereochemistry to the molecule. This chirality can influence the stereochemical outcome of reactions involving the oxazolidine ring. When the 1,3-oxazolidine is derived from a chiral amino alcohol, it can serve as a chiral auxiliary, directing the stereoselective addition of nucleophiles or electrophiles.

For instance, if the oxazolidine itself is chiral (derived from a chiral amino alcohol), the diastereoselectivity of reactions at the C2-substituent can be controlled. While this compound itself has a chiral center on the substituent, the parent 1,3-oxazolidine ring is achiral unless derived from a chiral precursor like (S)-alaninol. In such cases, the existing chirality can direct the formation of new stereocenters.

Mechanistic Studies of this compound Reactions

Mechanistic studies of reactions involving 2-substituted-1,3-oxazolidines generally point to the intermediacy of N-acylimminium ions or oxazolidinium ions. In ring-opening reactions under acidic conditions, the initial step is the protonation of the ring oxygen or nitrogen, followed by C-O or C-N bond cleavage to form a stabilized carbocation or iminium ion. This intermediate then reacts with the available nucleophile.

In the context of stereoselective reactions, the mechanism often involves the formation of a rigid, chelated intermediate where a metal ion coordinates to both the nitrogen and oxygen atoms of the oxazolidine ring. This rigid structure blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus leading to a high degree of stereocontrol. The specific stereochemical outcome is dependent on the geometry of this chelated intermediate and the nature of the substituent at the C2 position.

Detailed Information on the Applications of this compound in Asymmetric Synthesis is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive review of publicly available scientific databases and chemical literature, it has been determined that there is no specific research detailing the use of the chemical compound This compound as a chiral auxiliary or ligand in the requested asymmetric synthesis applications.

Extensive searches were conducted to locate studies on the utility of this compound in the following stereocontrolled reactions:

Asymmetric Alkylation Reactions

Asymmetric Aldol (B89426) Reactions

Asymmetric Cycloaddition Reactions (including Diels-Alder and 1,3-Dipolar Cycloadditions)

Asymmetric Hydrogenation Reactions

Asymmetric Epoxidation Reactions

Asymmetric Grignard Reactions

The search results did yield general information on the use of the broader class of 1,3-oxazolidines and, more specifically, oxazolidinone derivatives as effective chiral auxiliaries in a wide range of asymmetric transformations. nih.govwikipedia.orgrsc.org Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, and they are a cornerstone of modern asymmetric synthesis. wikipedia.org

The literature extensively covers the application of well-established oxazolidinone auxiliaries, such as those popularized by David A. Evans, which typically feature different substituents at the 4 and 5 positions (e.g., benzyl, isopropyl, or phenyl groups). rsc.orgsigmaaldrich.comresearchgate.net These auxiliaries have proven highly effective in controlling the stereochemistry of enolate alkylation, aldol additions, and other carbon-carbon bond-forming reactions. wikipedia.orgrsc.org

However, no studies or data were found that specifically investigate the synthesis or application of an oxazolidine with a heptan-3-yl group at the 2-position for any of the listed asymmetric reactions. This suggests that either this specific compound has not been explored for these purposes, or the research has not been published in the accessible literature. Therefore, no detailed research findings, data tables, or specific examples of its use can be provided as requested in the article outline.

Applications of 2 Heptan 3 Yl 1,3 Oxazolidine As a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Role as a Chiral Ligand in Transition Metal Catalysis

The use of chiral oxazolidine (B1195125) derivatives as ligands for transition metals is a known strategy in asymmetric catalysis. These ligands can coordinate with metals such as copper, gold, and palladium to create a chiral environment that influences the stereochemical outcome of a reaction. Unfortunately, no specific examples or studies detailing the use of 2-(heptan-3-yl)-1,3-oxazolidine as a chiral ligand in transition metal-catalyzed reactions could be located.

Building Block in the Synthesis of Complex Organic Molecules

Chiral oxazolidines can serve as valuable building blocks in the total synthesis of complex natural products and pharmaceuticals. They can be incorporated into a target molecule, transferring their stereochemical information, and can be subsequently modified or removed. There are no documented instances in the surveyed literature where this compound has been explicitly used as a key building block in the synthesis of more complex organic molecules.

Theoretical and Computational Investigations of 2 Heptan 3 Yl 1,3 Oxazolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2-(heptan-3-yl)-1,3-oxazolidine. researchgate.netdntb.gov.ua DFT methods calculate the electron density of a molecule to determine its energy and other properties. nih.gov

These calculations can provide valuable information about the molecule's geometry, orbital energies, and charge distribution. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

This data is illustrative and intended to represent typical outputs of DFT calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. researchgate.net

For example, in a hydrolysis reaction, computational models can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. This involves calculating the energy barriers for each potential step of the reaction. The pathway with the lowest energy barrier is generally the most favored. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

These simulations can help identify the most stable conformations of the molecule and the dynamics of its intermolecular hydrogen bonds. This information is crucial for understanding how the molecule behaves in different environments.

Table 2: Conformational Analysis of this compound (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0.0 | 65 |

| 2 | 1.2 | 25 |

| 3 | 2.5 | 10 |

This data is illustrative and intended to represent typical outputs of molecular dynamics simulations.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity. For this compound and its analogs, SRR studies can help predict how changes in the molecular structure will affect its reactivity. researchgate.net

By systematically modifying the structure of the parent compound and calculating its reactivity parameters using computational methods, researchers can develop quantitative structure-reactivity relationships (QSRRs). These models are valuable for designing new derivatives with enhanced or suppressed reactivity for specific applications.

Future Directions and Emerging Research Avenues for 2 Heptan 3 Yl 1,3 Oxazolidine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2,3-disubstituted 1,3-oxazolidines, such as 2-(Heptan-3-yl)-1,3-oxazolidine, presents a significant challenge in achieving high levels of stereocontrol. Traditional methods often rely on the condensation of a β-amino alcohol with an aldehyde or ketone. wikipedia.org For this compound, this would involve the reaction of an appropriate amino alcohol with heptan-3-one. Future research will likely focus on overcoming the limitations of current synthetic strategies to provide more efficient and selective routes to this and related oxazolidines.

A key area for development is the advancement of enantioselective synthetic methods. The use of chiral catalysts, such as chiral Brønsted acids or organocatalysts, could enable the direct and stereocontrolled synthesis of specific enantiomers of this compound. acs.org For instance, a chiral magnesium phosphate (B84403) catalyst has been successfully employed in the one-pot synthesis of other chiral 1,3-oxazolidines with high enantioselectivity. acs.org Exploring similar catalytic systems for the synthesis of this compound could provide a more streamlined and atom-economical approach compared to traditional methods that may require the use of stoichiometric chiral auxiliaries.

Furthermore, the development of diastereoselective reactions is crucial when the oxazolidine (B1195125) ring is formed from a chiral amino alcohol. The inherent stereochemistry of the amino alcohol can influence the stereochemical outcome at the C2 position of the oxazolidine ring. Research into substrate-controlled and reagent-controlled diastereoselective methods will be essential for accessing all possible stereoisomers of this compound. This includes the investigation of various reaction conditions, such as solvent, temperature, and the nature of the catalyst, to fine-tune the diastereoselectivity of the cyclization reaction. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Chiral Brønsted Acid Catalysis | Direct enantioselective synthesis from achiral precursors. | Catalyst design and optimization for the specific substrates. |

| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Development of novel organocatalysts and reaction conditions. |

| Substrate-Controlled Diastereoselection | Utilization of readily available chiral amino alcohols. | Understanding the influence of substrate stereochemistry on the reaction outcome. |

| Reagent-Controlled Diastereoselection | Access to less favored diastereomers. | Screening of various catalysts and reaction parameters to control diastereoselectivity. |

Exploration of New Catalytic Applications

Chiral oxazolidines have proven to be valuable ligands in a wide range of asymmetric catalytic transformations. nih.govrsc.org Given the chiral nature of this compound, particularly if synthesized in an enantiomerically pure form, it holds significant potential for use as a ligand in asymmetric catalysis. Future research should be directed towards the synthesis of various derivatives of this compound and evaluating their performance as ligands in key organic reactions.

One promising area is the development of novel phosphine-oxazolidine ligands. The incorporation of a phosphine (B1218219) moiety, for example at the nitrogen atom of the oxazolidine ring, would create a P,N-ligand. Such ligands have been successfully used in palladium-catalyzed asymmetric allylic alkylation and other cross-coupling reactions. scilit.com The steric and electronic properties of the heptan-3-yl group at the C2 position could offer unique stereochemical control in these transformations.

Another avenue of exploration lies in the use of this compound derivatives as catalysts themselves. For example, oxazolidines can act as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. nih.govkaust.edu.sa The generation of a transient NHC from a derivative of this compound could open up new possibilities in copper-catalyzed asymmetric conjugate additions and allylic alkylations. nih.govkaust.edu.sa

| Catalytic Application | Potential Role of this compound | Anticipated Benefits |

| Asymmetric Allylic Alkylation | As a chiral P,N-ligand for palladium catalysts. | High enantioselectivity and regioselectivity due to the unique steric environment. |

| Asymmetric Conjugate Addition | As a precursor to a chiral N-heterocyclic carbene (NHC) ligand for copper catalysts. | Access to valuable chiral building blocks with high stereocontrol. |

| Diels-Alder Reactions | As a chiral Lewis acid catalyst when complexed with a suitable metal. | Catalyzing the formation of chiral cyclic compounds with high efficiency. |

| Asymmetric Aldol (B89426) Reactions | As a chiral auxiliary to control the stereochemical outcome of the reaction. | Synthesis of enantiomerically pure β-hydroxy carbonyl compounds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms has revolutionized the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. nih.govunimi.it The application of these technologies to the synthesis and subsequent reactions of this compound represents a significant future research direction.

Flow chemistry could be particularly beneficial for the synthesis of this compound, especially for reactions that are exothermic or involve unstable intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to traditional batch processes. unimi.it For example, the stereoselective synthesis of oxazolidinones, closely related structures, has been successfully demonstrated in flow, suggesting the feasibility of applying this technology to this compound. unimi.itrsc.org

Automated synthesis platforms can be employed for the rapid screening of reaction conditions and catalysts for the synthesis of this compound and its derivatives. High-throughput experimentation would allow for the efficient optimization of synthetic routes and the discovery of novel catalytic applications. The integration of in-line analytical techniques, such as NMR and mass spectrometry, would provide real-time monitoring of the reactions, enabling rapid adjustments and control over the process.

Advanced Spectroscopic Characterization Beyond Established Methods

A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its reactivity and its role in asymmetric catalysis. While standard spectroscopic techniques like 1D NMR and mass spectrometry are essential for basic characterization, advanced methods are required to gain deeper insights into its conformational preferences and stereochemistry.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex diastereomeric mixtures. emerypharma.comresearchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY and ROESY, can provide crucial information about the through-space proximity of different protons, allowing for the determination of the relative stereochemistry and the preferred conformation of the oxazolidine ring and its substituents. ipb.ptnih.gov The stability of the oxazolidine ring to hydrolysis can also be monitored in detail using 1H NMR spectroscopy. nih.govresearchgate.net

The application of more specialized techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) could be employed to determine the absolute configuration of chiral this compound derivatives. These techniques, coupled with computational predictions, provide a powerful tool for assigning the absolute stereochemistry of chiral molecules without the need for X-ray crystallography.

| Spectroscopic Technique | Information Gained for this compound | Significance |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. | Essential for structural confirmation and analysis of mixtures. |

| NOESY/ROESY | Determination of relative stereochemistry and conformational analysis. | Understanding the 3D structure and its influence on reactivity. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. | Crucial for applications in asymmetric catalysis and medicinal chemistry. |

| Electronic Circular Dichroism (ECD) | Assignment of absolute stereochemistry of chromophoric derivatives. | Complements VCD for a comprehensive stereochemical analysis. |

Computational Design and Optimization of Oxazolidine-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool in modern chemical research for predicting molecular properties, understanding reaction mechanisms, and designing novel catalysts. researchgate.netrsc.org The application of computational methods to the study of this compound and its derivatives will be a key driver of innovation in this area.

DFT calculations can be used to model the transition states of reactions involved in the synthesis of this compound, providing insights into the factors that control stereoselectivity. researchgate.netnih.gov This understanding can guide the rational design of more efficient and selective synthetic methods. Furthermore, computational modeling can be used to predict the conformational preferences of the oxazolidine ring and how these conformations influence its reactivity and its ability to act as a chiral ligand. unimelb.edu.au

In the context of catalysis, computational screening of virtual libraries of this compound-based ligands can accelerate the discovery of new catalysts for a variety of asymmetric transformations. By calculating key properties such as binding energies and activation barriers, researchers can identify promising ligand candidates for experimental validation, thereby saving significant time and resources. nih.gov This in silico design approach is a powerful strategy for the targeted development of highly effective and selective catalytic systems.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(Heptan-3-yl)-1,3-oxazolidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in a dry, cool environment away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption or oxidation .

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the oxazolidine ring structure and heptane substituent. Compare chemical shifts with computational predictions (e.g., density functional theory) .

- Infrared Spectroscopy (IR) : Identify functional groups (C-O-C, C-N) by analyzing absorption bands between 1000–1300 cm for oxazolidine rings .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight (CHNO) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer :

-

Variable Selection : Key factors include temperature, catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. A 2 factorial design systematically tests interactions between variables (Table 1) .

-

Data Analysis : Use ANOVA to identify significant variables. For example, increasing temperature from 60°C to 80°C may reduce reaction time by 30% but risk side reactions .

Table 1 : Example Factorial Design Parameters

Variable Low Level (-1) High Level (+1) Temperature (°C) 60 80 Catalyst (mol%) 1.0 2.0 Reaction Time (h) 12 24

Q. What computational strategies predict the reactivity of this compound in polar aprotic solvents?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and solvent effects. Solvation models (e.g., PCM) can simulate interactions in DMSO or THF .

- Molecular Dynamics (MD) : Simulate solute-solvent interactions to assess stability. For instance, hydrogen bonding between the oxazolidine oxygen and DMSO may stabilize the compound .

Q. How should researchers resolve contradictions in reported melting points for this compound?

- Methodological Answer :

- Standardized Characterization : Ensure purity via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm via HPLC (>99% purity) .

- Differential Scanning Calorimetry (DSC) : Compare melting points under identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) to eliminate experimental variability .

Q. What methodologies elucidate the catalytic mechanism of this compound formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.